Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate
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Overview
Description
Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate is a chemical compound with the molecular formula C9H17Cl3NO4P and a molecular weight of 340.573 g/mol . This compound is known for its unique structure, which includes a phosphonate group, a trichloromethyl group, and a propionylamino group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate typically involves the reaction of diethyl phosphite with trichloroacetyl chloride, followed by the addition of propionylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonates .
Scientific Research Applications
Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The trichloromethyl group and the phosphonate moiety play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate include:
- Diethyl 2,2,2-trichloro-1-(fluoroacetylamino)ethylphosphonate
- Diethyl 2,2,2-trichloro-1-(chlorobenzoylamino)ethylphosphonate
- Diethyl 2,2,2-trichloro-1-(methylbenzoylamino)ethylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and properties.
Properties
CAS No. |
51945-89-2 |
---|---|
Molecular Formula |
C9H17Cl3NO4P |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)propanamide |
InChI |
InChI=1S/C9H17Cl3NO4P/c1-4-7(14)13-8(9(10,11)12)18(15,16-5-2)17-6-3/h8H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
MBTDUGBOGUDIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC |
Origin of Product |
United States |
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